"Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate" properties
"Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate" properties
An In-Depth Technical Guide to tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Characterization, and Application
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring system is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the ability to project substituents in defined three-dimensional space make it an ideal building block for targeting complex protein binding sites. Within this class of molecules, tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS No. 120871-73-0) emerges as a particularly valuable intermediate.[1]
This technical guide provides an in-depth analysis of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its characterization, and the strategic potential of its unique trifunctional architecture—a ketone, a synthetically versatile allyl group, and a removable Boc-protecting group. This combination of features makes it a powerful platform for generating diverse molecular libraries and accelerating the discovery of novel therapeutics.
Physicochemical Properties and Safety Profile
A comprehensive understanding of a compound's physical and safety characteristics is foundational to its effective use in a laboratory setting.
Core Properties
The key physicochemical identifiers and properties for tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate are summarized below. While experimental data for properties like melting and boiling points are not widely published, its structural features suggest it is a high-boiling liquid or a low-melting solid at standard temperature and pressure.
| Property | Value | Source(s) |
| CAS Number | 120871-73-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |
| Molecular Weight | 225.28 g/mol | [1][2] |
| Synonyms | tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [1] |
Safety & Handling
Specific GHS hazard data for the title compound is not extensively documented. However, based on the known hazards of its precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7), and general principles of chemical safety, prudent handling is required.[4][5]
| Hazard Class | Statement | Precautionary Measures | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [4] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously. | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
Expert Insight: The allyl group does not fundamentally alter the core hazards associated with the parent ketone. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Synthesis and Purification Workflow
The most logical and common route to tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is via the α-allylation of its direct precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate. The overall synthetic workflow is visualized below.
Caption: Overall synthetic workflow from glycine to the target molecule.
Experimental Protocol: α-Allylation
This protocol describes the key transformation from the commercially available precursor. The causality behind each step is critical for success.
-
Reaction Setup & Inert Atmosphere:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the ketone).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Causality: The use of anhydrous solvent and an inert atmosphere is crucial to prevent quenching of the strong, non-nucleophilic base by water or reaction with oxygen. The low temperature (-78 °C) is essential to control the formation of the kinetic lithium enolate and prevent side reactions like self-condensation.
-
-
Enolate Formation:
-
Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) to the stirred THF.
-
In a separate flask, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the ketone solution dropwise to the base solution at -78 °C over 20-30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: Using a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at the less-substituted α-carbon (C4), leading to the formation of the desired kinetic enolate. Adding the ketone to the base (inverse addition) maintains an excess of base, minimizing self-condensation of the ketone.
-
-
Electrophilic Quench (Allylation):
-
Add allyl bromide (1.2 eq) dropwise to the enolate solution, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.
-
Causality: A slight excess of the allyl bromide electrophile ensures complete consumption of the valuable enolate intermediate. Maintaining a low temperature during addition prevents uncontrolled side reactions.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: The NH₄Cl quench neutralizes any remaining strong base and protonates the enolate without causing hydrolysis of the Boc group. Column chromatography is effective for separating the slightly more nonpolar product from the unreacted starting material and any polar impurities.
-
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While raw spectra are best consulted directly[6], the expected data provides a reliable benchmark for validation.
| Technique | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR | Boc (t-Butyl) | ~1.4-1.5 ppm (singlet, 9H) |
| Allyl (-CH₂-) | ~2.5-2.7 ppm (multiplet, 2H) | |
| Allyl (=CH₂) | ~5.0-5.2 ppm (multiplet, 2H) | |
| Allyl (-CH=) | ~5.6-5.8 ppm (multiplet, 1H) | |
| Pyrrolidine Ring | ~3.4-4.2 ppm (complex multiplets, 5H) | |
| ¹³C NMR | Boc (C(CH₃)₃) | ~28 ppm |
| Boc (C(CH₃)₃) | ~80 ppm | |
| Allyl (-CH₂-) | ~35-40 ppm | |
| Allyl (=CH₂) | ~117 ppm | |
| Allyl (-CH=) | ~135 ppm | |
| Pyrrolidine Ring | ~45-60 ppm | |
| Ketone (C=O) | ~205-210 ppm | |
| Carbamate (C=O) | ~154 ppm | |
| FT-IR | Ketone C=O Stretch | ~1740-1750 cm⁻¹ (strong) |
| Carbamate C=O Stretch | ~1690-1700 cm⁻¹ (strong) | |
| Alkene C=C Stretch | ~1640 cm⁻¹ (medium) | |
| Mass Spec | Molecular Ion | [M+H]⁺ = 226.14 m/z; [M+Na]⁺ = 248.12 m/z |
Expert Insight: In ¹H NMR, the diastereotopic protons on the pyrrolidine ring often exhibit complex splitting patterns due to conformational restriction, which is a hallmark of this scaffold. The presence of two distinct, strong carbonyl stretches in the IR spectrum is a key indicator of the ketone and the carbamate functional groups.
Chemical Reactivity & Applications in Drug Discovery
The synthetic power of this intermediate lies in the orthogonal reactivity of its three primary functional groups. This allows for sequential, controlled modifications to build molecular complexity.
Caption: Key reactive sites and potential synthetic transformations.
Case Study: Application in a Multicomponent Reaction
A prime example of this molecule's utility is found in its application in a Ugi-type multicomponent reaction to rapidly construct complex scaffolds. A patented procedure uses tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate as the ketone component to synthesize an advanced intermediate.[7]
Reaction: Ugi reaction with ammonium trifluoroacetate and 2-nitrophenyl isocyanide.
Protocol Synopsis:
-
Reactant Charging: In a reaction vessel under a nitrogen atmosphere, combine tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (1.0 eq), ammonium trifluoroacetate (2.0 eq), and 2-nitrophenyl isocyanide (1.7 eq) in 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Reaction Conditions: Heat the stirred mixture to 60 °C and maintain overnight.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue to yield the product, tert-butyl 4-allyl-3-[(2-nitrophenyl)carbamoyl]-3-[(trifluoroacetyl)amino]-pyrrolidine-1-carboxylate.[7]
Mechanistic Insight: This reaction showcases the power of using the ketone as an electrophilic handle. The ketone, amine source (ammonia from the salt), isocyanide, and acid component combine in a single pot to form an α-acylamino amide product. This strategy allows for the installation of two new substituents at the C4 position in one step, a highly efficient method for library generation in a drug discovery context. The resulting product is a direct precursor to complex boronic acid derivatives, which are valuable pharmacophores.[7]
Conclusion
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is more than a simple building block; it is a strategic platform for chemical innovation. Its trifunctional nature provides chemists with a modular and predictable toolkit for elaborating the pyrrolidine core. By understanding the principles of its synthesis, characterization, and orthogonal reactivity, research and development teams can leverage this compound to efficiently navigate complex synthetic challenges and accelerate the journey from hit identification to lead optimization.
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